Tiadenol
Overview
Description
Preparation Methods
Tiadenol can be synthesized through various synthetic routes. One common method involves the reaction of decane-1,10-dithiol with ethylene oxide under controlled conditions to yield 2,2’-[decane-1,10-diylbis(thio)]diethanol . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Tiadenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Tiadenol has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of organosulfur chemistry and thioether reactivity.
Medicine: This compound is primarily used as a hypolipidemic agent to lower blood lipid levels in patients with hyperlipidemia.
Mechanism of Action
Tiadenol exerts its effects by targeting specific molecular pathways involved in lipid metabolism. It is known to induce the proliferation of peroxisomes in liver cells, leading to increased breakdown of fatty acids . This compound also inhibits the NF-κB and JAK-STAT pathways, which are key regulators of inflammation and immune response . By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and alters the behavior of immune cells .
Comparison with Similar Compounds
Tiadenol is unique among hypolipidemic agents due to its dual mechanism of action and its ability to induce peroxisome proliferation. Similar compounds include:
Clofibrate: Another hypolipidemic agent that also induces peroxisome proliferation but has a different chemical structure.
Fenofibrate: A fibric acid derivative used to lower lipid levels, similar to this compound in its lipid-lowering effects but with a different mechanism of action.
Gemfibrozil: Another fibric acid derivative with hypolipidemic properties, often used in the treatment of hyperlipidemia.
This compound’s unique combination of lipid-lowering and anti-inflammatory effects sets it apart from these similar compounds .
Properties
CAS No. |
6964-20-1 |
---|---|
Molecular Formula |
C14H30O2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethylsulfanyl)decylsulfanyl]ethanol |
InChI |
InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2 |
InChI Key |
WRCITXQNXAIKLR-UHFFFAOYSA-N |
SMILES |
C(CCCCCSCCO)CCCCSCCO |
Canonical SMILES |
C(CCCCCSCCO)CCCCSCCO |
Appearance |
Solid powder |
melting_point |
69.5 °C |
6964-20-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2'-(decamethylenedithio)-diethanol bis(2- hydroxyethylthio)-1,10-decane bis(hydroxy-2-ethylthio)-1,10-decane BS 530 Fonlipol LL 1558 thiadenol tiadenol tiadenolo |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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